

"Anti-inflammatory agent 7" novelty and background

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Compound of Interest

Compound Name: Anti-inflammatory agent 7

Cat. No.: B14756373

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Based on initial research, the term "**Anti-inflammatory agent 7**" is not a universally recognized standard name for a single compound. Instead, it appears as a designation in various distinct research contexts for different molecules. To provide an accurate and in-depth technical guide, it is crucial to identify the specific agent of interest.

Below are three distinct compounds referred to as "**Anti-inflammatory agent 7**" in scientific and commercial literature. Please specify which of these is the subject of your request.

Option 1: Quinolone-Based Immunomodulator

This compound is a novel derivative of the antibiotic gatifloxacin, identified as a potent anti-inflammatory agent.

- Chemical Name: N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide[1].
- Background: Developed as part of a structural modification of gatifloxacin to enhance its anti-inflammatory properties while preserving antibacterial activity.[1] This agent is noted for its effects on phagocytes and T-cells.[1]
- Novelty: It demonstrates significant immunomodulatory activity, including potent inhibition of oxidative burst in phagocytes and suppression of T-cell proliferation, with a better safety profile than the corticosteroid prednisolone.[1] The presence of an additional amino group compared to similar analogs is suggested to contribute to its enhanced activity.[1]

Option 2: Pyrrolizine-Based COX Inhibitor

This compound is a lead molecule in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.

- Core Structure: Pyrrolizine derivative[2][3].
- Background: This agent was previously reported in studies aiming to develop safer alternatives to traditional NSAIDs like ketorolac.[2] It serves as a foundational structure for designing new analogs that replace the carboxylic acid group, which is often associated with gastric issues.[2][3]
- Novelty: Its significance lies in being a validated lead compound ("agent 7") that exhibited a notable reduction in rat paw edema, prompting further design and synthesis of derivatives with improved safety and efficacy as dual COX/5-LOX inhibitors.[2]

Option 3: NF-κB/MAPK Pathway Inhibitor

This compound is available commercially as a research chemical with a defined mechanism of action.

- Molecular Formula: C₃₆H₄₀N₄O₉[4].
- Background: This agent is described as a suppressor of proinflammatory cytokines.[4] It has been studied in LPS-treated RAW 264.7 cells and in mice.[4]
- Novelty: Its specific mechanism of action is the inhibition of the NF-κB and MAPK signaling pathways, which are critical pathways in the inflammatory response.[4] It is also referenced in a patent (WO 2008076265 A1)[5].

Please indicate whether your interest lies in Option 1, 2, or 3, or provide a different identifier (such as a patent number, chemical structure, or publication DOI) if none of these match your target compound. Once you have made a selection, a detailed technical guide will be generated.

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References

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